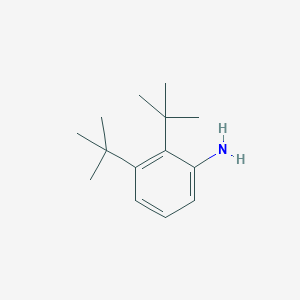![molecular formula C18H33NO4Si B14275514 3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-(3-methoxy-2-oxocyclohexyl)azetidin-2-one CAS No. 135297-22-2](/img/structure/B14275514.png)
3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-(3-methoxy-2-oxocyclohexyl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-(3-methoxy-2-oxocyclohexyl)azetidin-2-one is a complex organic compound that features a unique combination of functional groups
Métodos De Preparación
The synthesis of 3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-(3-methoxy-2-oxocyclohexyl)azetidin-2-one involves multiple steps. One common method includes the use of zinc in Barbier-type reactions with halogen derivatives . The reaction conditions often involve the use of samarium powder, a catalytic amount of iodine, and methyl 2-bromopropanoate in tetrahydrofuran (THF) . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes to ensure high yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The use of zinc in Barbier-type reactions leads to the formation of substitution products.
Cleavage Reactions: The compound can undergo cleavage of the N1‒C4 bond, leading to the formation of acyclic amides.
Cyclization Reactions: Intramolecular Michael-type cyclization can convert the compound into new functionalized N-substituted pyrrolidinones.
Common reagents used in these reactions include samarium powder, iodine, methyl 2-bromopropanoate, and sodium bis(trimethylsilyl)amide . The major products formed from these reactions include various substituted azetidinones and pyrrolidinones .
Aplicaciones Científicas De Investigación
3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-(3-methoxy-2-oxocyclohexyl)azetidin-2-one has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in developing new pharmaceuticals, particularly in the synthesis of carbapenem analogs.
Material Science: Its unique structure makes it a candidate for studying new materials with specific properties.
Mecanismo De Acción
The mechanism of action for 3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-(3-methoxy-2-oxocyclohexyl)azetidin-2-one involves its ability to undergo various chemical transformations. The molecular targets and pathways include the cleavage of specific bonds and the formation of new cyclic structures through intramolecular reactions . These transformations are facilitated by the presence of functional groups such as tert-butyl(dimethyl)silyl and methoxy-2-oxocyclohexyl .
Comparación Con Compuestos Similares
Similar compounds to 3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-(3-methoxy-2-oxocyclohexyl)azetidin-2-one include other azetidinones and silyl-protected compounds. For example:
(2R,3R)-3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl Acetate: This compound undergoes similar substitution and cleavage reactions.
tert-Butyldimethylsilyl Ethers: These compounds are used as protecting groups in organic synthesis and share similar stability and reactivity properties.
The uniqueness of this compound lies in its combination of functional groups, which allows for a diverse range of chemical reactions and applications .
Propiedades
Número CAS |
135297-22-2 |
|---|---|
Fórmula molecular |
C18H33NO4Si |
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
3-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-(3-methoxy-2-oxocyclohexyl)azetidin-2-one |
InChI |
InChI=1S/C18H33NO4Si/c1-11(23-24(6,7)18(2,3)4)14-15(19-17(14)21)12-9-8-10-13(22-5)16(12)20/h11-15H,8-10H2,1-7H3,(H,19,21) |
Clave InChI |
OSQWZJJJAOBJJO-UHFFFAOYSA-N |
SMILES canónico |
CC(C1C(NC1=O)C2CCCC(C2=O)OC)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Benzylamino)methylidene][1,1'-biphenyl]-2(3H)-one](/img/structure/B14275433.png)

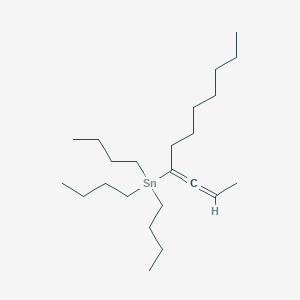
![Thieno[3,4-d]pyrimidine, 4-chloro-5,7-dihydro-2-methyl-, 6,6-dioxide](/img/structure/B14275460.png)
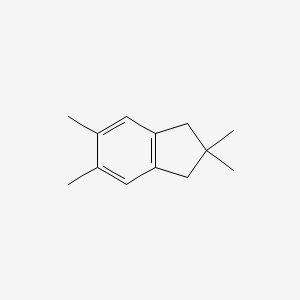
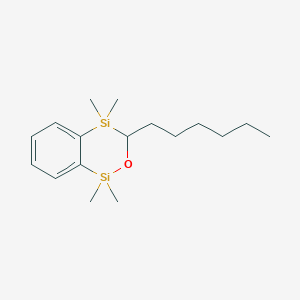
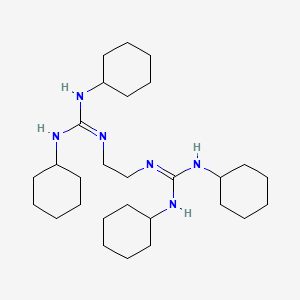
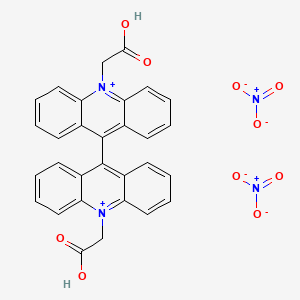
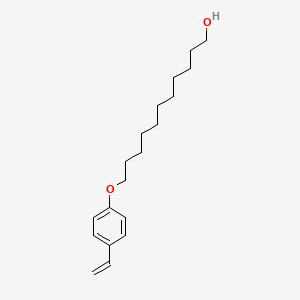
![N-[(3,6-Dichloro-2-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14275502.png)
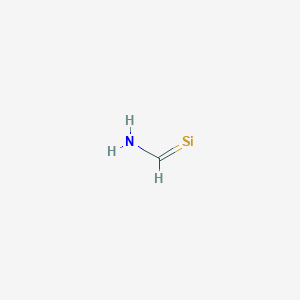
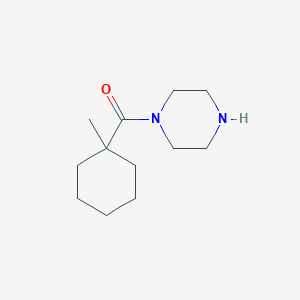
![{[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane](/img/structure/B14275523.png)
